Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate
Overview
Description
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular formula of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is C12H8F6O3, and it has a molecular weight of 314.18 g/mol .
Mechanism of Action
Target of Action
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, also known as ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate, is a complex chemical compoundCompounds with similar structures have been known to interact with various biological targets, influencing their function .
Mode of Action
It’s worth noting that compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been shown to activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight (31418) and its predicted density (1399±006 g/cm3) suggest that it may have certain bioavailability characteristics .
Result of Action
Compounds with similar structures have been known to have various effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can influence the action and stability of many chemical compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels in cells. Additionally, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate has been found to bind with certain proteins, altering their conformation and function .
Cellular Effects
The effects of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells. Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
At the molecular level, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. Additionally, it acts as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of nucleotides and amino acids. This inhibition results in reduced cellular proliferation and growth. Furthermore, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
The stability and degradation of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate in laboratory settings have been extensively studied. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can have sustained effects on cellular function, particularly in terms of oxidative stress and metabolic alterations .
Dosage Effects in Animal Models
The effects of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit protective effects against certain diseases. At high doses, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant harm .
Metabolic Pathways
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is involved in various metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. Additionally, it affects the levels of key metabolites, such as ATP and NADH, thereby influencing the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is crucial for its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with DNA and RNA, leading to changes in gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also affect the localization and activity of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, large-scale purification techniques such as distillation and crystallization are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. Similar compounds include:
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of urethane derivatives.
3,5-Bis(trifluoromethyl)phenyl thiourea: Known for its hydrogen-bonding capabilities and used in catalysis.
3,5-Bis(trifluoromethyl)phenyl acetic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
These compounds share the trifluoromethyl groups but differ in their functional groups, leading to varied applications and reactivity profiles.
Properties
IUPAC Name |
ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O3/c1-2-21-10(20)9(19)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKKCCACHYBHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378983 | |
Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402568-10-9 | |
Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.